5-Methyl-2(5H)-furanone

Description

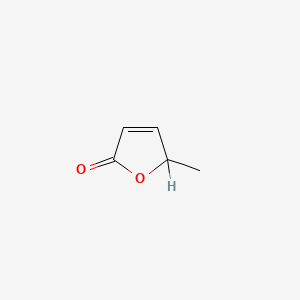

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLUXFNVVSVEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014526 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50 mg/mL at 15 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

591-11-7, 1333-38-6, 70428-45-4, 17300-24-2, 591-12-8 | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pentenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelica lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 5-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070428454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methylfuran-2(5H)-one, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2-PENTENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AX0NCS144 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | 5-Methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methyl-2(5H)-furanone chemical properties and IUPAC name

An In-depth Technical Guide to 5-Methyl-2(5H)-furanone for Researchers and Drug Development Professionals

Introduction

5-Methyl-2(5H)-furanone, a member of the butenolide class of lactones, is a versatile chemical entity with significant applications in synthetic organic chemistry and the flavor and fragrance industry. Its chiral nature and inherent reactivity make it a valuable starting material and intermediate for the synthesis of complex bioactive molecules and natural products. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, tailored for professionals in research and drug development.

Nomenclature and Structural Elucidation

The systematic identification of a compound is fundamental to scientific communication. This section details the IUPAC name and structural features of 5-Methyl-2(5H)-furanone.

IUPAC Name and Synonyms

The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 5-methylfuran-2(5H)-one [1][2].

It is also widely known by several other names, including:

The CAS Registry Number for 5-Methyl-2(5H)-furanone is 591-11-7 [1][2].

Chemical Structure

The structure consists of a five-membered unsaturated lactone (a furanone ring) with a methyl group at the 5-position. The "(5H)" designation indicates the position of the saturated carbon atom in the furanone ring, which in this case is where the methyl group is attached.

Caption: Chemical structure of 5-Methyl-2(5H)-furanone.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its handling, application, and analysis. The key properties of 5-Methyl-2(5H)-furanone are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₂ | [1][5] |

| Molecular Weight | 98.10 g/mol | [1][4][6] |

| Appearance | Liquid | [7] |

| Boiling Point | 209 °C | [3][7] |

| Melting Point | 18 °C (some sources report <-17 °C) | [3][7] |

| Density | 1.078 - 1.081 g/mL | [3][7] |

| Refractive Index | 1.459 - 1.463 | [3][7] |

| Solubility in Water | 50 mg/mL at 15 °C | [7] |

| CAS Registry Number | 591-11-7 | [1] |

Synthesis and Reactivity

The synthetic accessibility and reactivity profile of 5-Methyl-2(5H)-furanone are central to its utility in research and development.

Synthetic Approaches

A notable synthesis of the chiral form, (+)-5(S)-methyl-2(5H)-furanone, commences from the readily available ethyl (S)-(-)-lactate. This multi-step process highlights a stereoselective approach to obtaining an enantiomerically pure product.[8]

The key steps in this synthesis are:

-

Conversion of ethyl (S)-(-)-lactate to the corresponding aldehyde.[8]

-

Stereoselective Wittig olefination of the aldehyde to yield a mixture of (E)- and (Z)-pentenoates.[8]

-

Acid-catalyzed cyclization of the (Z)-pentenoate to afford the desired (+)-5(S)-methyl-2(5H)-furanone.[8]

Caption: Synthetic workflow for (+)-5(S)-methyl-2(5H)-furanone.

Reactivity Profile

The reactivity of 5-Methyl-2(5H)-furanone is characterized by the functionalities present in its structure: the α,β-unsaturated ester and the chiral center at the 5-position.

-

Nucleophilic Addition: The conjugated system is susceptible to Michael addition by various nucleophiles.

-

Reduction: The double bond can be hydrogenated, for instance, using rhodium on alumina to produce the corresponding saturated lactone.[8]

-

Use as a Chiral Synthon: The enantiomerically pure forms are valuable building blocks in the asymmetric synthesis of natural products. For example, it serves as a precursor for the synthesis of (S)-(+)-sulcatol, an aggregation pheromone.[8]

Applications in Research and Drug Development

The unique structural and chemical properties of 5-Methyl-2(5H)-furanone and its derivatives have led to their use in several specialized areas.

-

Flavor and Fragrance: It is recognized for its sensory properties and is used as a flavoring agent in the food industry.[7]

-

Synthesis of Bioactive Compounds: As a chiral building block, it is instrumental in the synthesis of various natural products and bioactive molecules.[8] Related furanone structures have been investigated for their potential antimicrobial properties.[9]

-

Pharmaceutical Intermediates: The furanone core is present in numerous pharmacologically active compounds, making its derivatives valuable intermediates in drug discovery and development.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of (+)-5(S)-methyl-2(5H)-furanone from its pentenoate precursor, adapted from published literature.[8]

Acid-Catalyzed Cyclization of (Z)-pentenoate

Objective: To synthesize (+)-5(S)-methyl-2(5H)-furanone via the cyclization of the corresponding (Z)-pentenoate.

Materials:

-

(Z)-pentenoate intermediate

-

Methanol (MeOH)

-

Sulfuric acid (30%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the (Z)-pentenoate (1.02 g, 4.72 mmol) in methanol (5 mL).[8]

-

To this solution, add a catalytic amount of 30% sulfuric acid (6 drops).[8]

-

Stir the reaction mixture at room temperature for 1 hour.[8]

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield (+)-5(S)-methyl-2(5H)-furanone.

Spectral Data

Characterization of 5-Methyl-2(5H)-furanone is typically achieved through various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides reference mass spectrometry and gas chromatography data for this compound.[2][10]

-

Mass Spectrometry (Electron Ionization): The mass spectrum provides information about the fragmentation pattern of the molecule, which is crucial for its identification.[2]

-

Gas Chromatography: Retention indices on both polar and non-polar columns are available, aiding in the separation and identification of this compound in complex mixtures.[10][11]

Conclusion

5-Methyl-2(5H)-furanone is a compound of significant interest due to its versatile chemical nature and its role as a valuable synthon. Its well-defined physicochemical properties, established synthetic routes, and diverse applications make it a key molecule for researchers and professionals in organic synthesis, medicinal chemistry, and the development of new materials. A comprehensive understanding of its characteristics, as outlined in this guide, is essential for leveraging its full potential in scientific and industrial endeavors.

References

-

5-methyl-2(5H)-furanone. Stenutz. [Link]

-

2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]

-

A CONVENIENT PREPARATION OF (+)-5(S)-METHYL-2(5H)-FURANONE. SYNTHESIS OF (S)-(+)-SULCATOL. [Link]

- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

5-(Hydroxymethyl)-2(5H)-furanone. LookChem. [Link]

-

5-(hydroxymethyl)-2(5H)-furanone. PubChem. [Link]

-

5-METHYL-2(5H)-FURANONE. precisionFDA. [Link]

- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

-

CAS No : 40834-42-2 | Product Name : 5-Hydroxy-4-methyl-2(5H)-furanone. Pharmaffiliates. [Link]

-

Chemical Properties of 2(5H)-Furanone, 5-methyl- (CAS 591-11-7). Cheméo. [Link]

-

(S)-5-methylfuran-2(5H)-one. PubChem. [Link]

-

(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. PubChem. [Link]

-

2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]

-

2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]

-

(5S)-5-METHYL-2(5H)-FURANONE. precisionFDA. [Link]

-

3-Methyl-2(5H)-furanone. Organic Syntheses Procedure. [Link]

-

5-HYDROXY-4-METHYL-2(5H)FURANONE. PharmaCompass.com. [Link]

-

5-Hydroxy-2(5H)-furanone. Wikipedia. [Link]

-

2(5H)-Furanone. PubChem. [Link]

-

2-Furanone. Wikipedia. [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. NIH. [Link]

-

2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]

-

3-Methyl-2(5H)-furanone. PubChem. [Link]

Sources

- 1. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 2. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 3. 5-methyl-2(5H)-furanone [stenutz.eu]

- 4. 2(5H)-Furanone, 5-methyl- (CAS 591-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. GSRS [precision.fda.gov]

- 6. (S)-5-methylfuran-2(5H)-one | C5H6O2 | CID 9548740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 11. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

natural sources of 5-Methyl-2(5H)-furanone

An In-depth Technical Guide to the Natural Sources of 5-Methyl-2(5H)-furanone

Executive Summary

5-Methyl-2(5H)-furanone, also known as β-angelica lactone, is a member of the butenolide class of unsaturated γ-lactones. While the broader family of 2(5H)-furanones has garnered significant attention for its potent biological activities, particularly in the realm of antimicrobial and anti-virulence research, the specific natural sourcing and biosynthesis of the 5-methyl derivative remain areas of limited exploration. This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural occurrence of 5-Methyl-2(5H)-furanone, methodologies for its extraction and analysis, and its potential applications in drug development, with a focus on its role within the wider context of bioactive furanones.

Introduction to 5-Methyl-2(5H)-furanone

5-Methyl-2(5H)-furanone (CAS 591-11-7) is an organic compound with the molecular formula C₅H₆O₂. It belongs to a class of compounds known as butenolides, which are five-membered lactones featuring a double bond within the ring. Structurally, it exists as a tautomer of α-angelica lactone (5-methyl-2(3H)-furanone), and this isomeric relationship is critical when evaluating reports of its natural occurrence. The β-isomer, the focus of this guide, possesses the endocyclic double bond, a feature crucial to its chemical reactivity and biological activity.

The 2(5H)-furanone scaffold is a prominent pharmacophore found in numerous natural products isolated from plants and marine organisms, exhibiting a wide spectrum of bioactivities including anticancer, antimicrobial, antifungal, and antiviral properties. This has positioned the furanone core as a valuable target for synthetic chemistry and a promising lead structure in drug discovery programs.

Natural Occurrence of 5-Methyl-2(5H)-furanone

Despite the broad interest in furanones, documented are exceptionally scarce in peer-reviewed literature. The most definitive identification comes from the analysis of tropical fruit pulp.

Confirmed Natural Sources:

A 2022 study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) identified 5-Methyl-2(5H)-furanone in the methanol extract of Tamarindus indica (tamarind) fruit pulp. In this analysis, the compound represented a relative peak area of 0.75% of the total identified volatile constituents, confirming its status as a natural product. The fruit of Tamarindus indica is consumed globally and is used extensively in traditional medicine for its antidiabetic, antimicrobial, antioxidant, and anti-inflammatory properties.

Ambiguous and Isomeric Reports:

Several databases report the presence of "angelica lactone" in other plant species. However, these reports often refer to the isomeric α-angelica lactone (5-methyl-2(3H)-furanone) or do not distinguish between the two tautomers.

-

α-Angelica Lactone (CAS 591-12-8): This isomer has been reported in Picea abies (Norway spruce), Arctostaphylos uva-ursi (bearberry), and Tamarindus indica. Other sources have also reported its presence in grapes, white bread, soybeans, and licorice. Given the tautomeric nature of the α and β forms, it is plausible that they coexist or interconvert depending on the chemical environment and extraction conditions. However, without specific analytical confirmation, these sources cannot be definitively cited for the β-isomer.

Data Summary: Natural Occurrence of 5-Methyl-2(5H)-furanone and its Isomer

| Compound | Common Name | CAS Number | Reported Natural Source | Confirmation Status & Notes | Reference(s) |

| 5-Methyl-2(5H)-furanone | β-Angelica Lactone | 591-11-7 | Tamarindus indica (Tamarind) Fruit Pulp | Confirmed by GC-MS analysis (0.75% relative peak area). | **** |

| 5-Methyl-2(3H)-furanone | α-Angelica Lactone | 591-12-8 | Picea abies (Norway spruce) | Database entry; not confirmed for β-isomer in primary literature. | |

| 5-Methyl-2(3H)-furanone | α-Angelica Lactone | 591-12-8 | Arctostaphylos uva-ursi (Bearberry) | Database entry; not confirmed for β-isomer in primary literature. | |

| 5-Methyl-2(3H)-furanone | α-Angelica Lactone | 591-12-8 | Grape, White Bread, Soybean, Licorice | Reported occurrence of the α-isomer. |

Biosynthesis Pathway

The precise enzymatic pathway for the biosynthesis of 5-Methyl-2(5H)-furanone in plants has not been elucidated. However, insights can be drawn from the known biosynthesis of other furanones and related lactones. For instance, the formation of 4-hydroxy-5-methyl-3[2H]-furanone in the yeast Zygosaccharomyces rouxii proceeds from various carbohydrate phosphates via D-ribulose-5-phosphate as a key intermediate.

For alkylated butenolides like angelica lactone, a plausible, though speculative, pathway involves the modification and cyclization of fatty acid precursors or intermediates of amino acid catabolism. Levulinic acid, a known chemical precursor for the synthesis of angelica lactones, is itself derivable from carbohydrate degradation, suggesting a potential link to central metabolism.

Below is a hypothetical biosynthetic pathway illustrating a potential route from a common metabolic intermediate.

Caption: Hypothetical biosynthesis of 5-Methyl-2(5H)-furanone.

Extraction and Analytical Methodology

A robust and validated protocol for the extraction and quantification of 5-Methyl-2(5H)-furanone from a complex plant matrix is essential for researchers. The following methodology is a comprehensive protocol adapted from established methods for analyzing volatile and semi-volatile compounds in plant materials and food matrices. This Gas Chromatography-Mass Spectrometry (GC-MS) based approach ensures high sensitivity and specificity.

Protocol: Extraction and GC-MS Analysis of 5-Methyl-2(5H)-furanone from Plant Material

1. Sample Preparation and Homogenization: 1.1. Obtain fresh plant material (e.g., 10 g of Tamarindus indica fruit pulp). 1.2. Freeze the sample immediately in liquid nitrogen to quench metabolic activity. 1.3. Lyophilize (freeze-dry) the sample to remove water, then grind to a fine, homogenous powder using a cryogenic mill. Store the powder at -80°C in an airtight, desiccated container.

2. Solvent Extraction: 2.1. Weigh 2.0 g of the homogenized powder into a 50 mL polypropylene centrifuge tube. 2.2. Add 10 mL of analytical grade methanol. For quantitative analysis, add an appropriate internal standard (e.g., 3,4-dimethylphenol) at a known concentration. 2.3. Vortex vigorously for 1 minute to ensure thorough mixing. 2.4. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. 2.5. Centrifuge the suspension at 4,000 x g for 15 minutes at 4°C.

3. Extract Cleanup (Optional, for complex matrices): 3.1. Carefully decant the methanolic supernatant into a clean tube. 3.2. For matrices high in lipids or pigments, a Solid Phase Extraction (SPE) step may be required. A C18 or silica cartridge can be used, eluting with a solvent of appropriate polarity. Causality Note: This step is crucial for removing non-volatile interferences that can contaminate the GC inlet and column, ensuring method robustness and longevity.

4. Concentration and Final Preparation: 4.1. Transfer the supernatant to a new vial and concentrate the extract to approximately 1 mL under a gentle stream of nitrogen gas at room temperature. Causality Note: Avoid excessive heat, as 5-Methyl-2(5H)-furanone is semi-volatile and can be lost during evaporation. 4.2. Transfer the final concentrated extract to a 2 mL autosampler vial with a glass insert for GC-MS analysis.

5. GC-MS Instrumentation and Conditions: 5.1. Gas Chromatograph: Agilent 7890B or equivalent. 5.2. Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Causality Note: A non-polar DB-5ms column provides excellent separation for a wide range of semi-volatile compounds. 5.3. Injection: 1 µL, splitless mode at 250°C. 5.4. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. 5.5. Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp 1: Increase at 5°C/min to 150°C.

Ramp 2: Increase at 10°C/min to 280°C, hold for 5 minutes. 5.6. Mass Spectrometer: Agilent 5977A MSD or equivalent. 5.7. Ionization Mode: Electron Ionization (EI) at 70 eV. 5.8. Scan Range: m/z 40-450. 5.9. Identification: Compare the retention time and mass spectrum of the analyte with that of an authentic standard of 5-Methyl-2(5H)-furanone. The characteristic mass fragments (m/z) should be used for confirmation.

Caption: Workflow for the extraction and analysis of 5-Methyl-2(5H)-furanone.

Biological Activity and Drug Development Potential

While specific biological studies on 5-Methyl-2(5H)-furanone are limited, its identification in Tamarindus indica suggests potential antibacterial and antifungal properties, consistent with the known activities of the fruit's extracts. The true potential for drug development, however, lies in the well-documented activity of the broader 2(5H)-furanone class as anti-virulence agents, specifically as inhibitors of bacterial quorum sensing.

Quorum Sensing (QS) Inhibition: A Modern Anti-Virulence Strategy

Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression. Many pathogenic bacteria use QS to control the production of virulence factors (e.g., toxins, proteases) and to initiate biofilm formation. Disrupting this communication pathway offers a compelling therapeutic strategy that reduces pathogenicity without exerting direct bactericidal pressure, thereby lowering the risk of developing resistance.

The 2(5H)-furanone scaffold is structurally similar to N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria. Halogenated furanones produced by the red algae Delisea pulchra are potent inhibitors of QS. Non-halogenated furanones, including the parent 2(5H)-furanone, have also been shown to inhibit QS and disrupt biofilm formation in various bacteria, including Pseudomonas aeruginosa and Aeromonas hydrophila.

The proposed mechanism involves the furanone competing with the native AHL signal for binding to the LuxR-type transcriptional regulator protein. This binding prevents the activation of QS-controlled genes, effectively disarming the bacteria.

Introduction: The Furanone Scaffold as a Privileged Structure in Biology

An In-depth Technical Guide to the Biological Activity of Furanone Compounds

Furanones, five-membered heterocyclic compounds containing an oxygen atom, represent a cornerstone pharmacophore in medicinal chemistry and natural product science.[1][2] This structural motif is not merely a synthetic curiosity but is produced naturally by a diverse range of organisms, from marine algae to fungi.[3][4] The red macroalga Delisea pulchra, for instance, employs halogenated furanones as a sophisticated chemical defense against biofouling.[3][5] This natural precedent has inspired extensive research, revealing that the furanone scaffold is a "privileged structure"—a molecular framework that can bind to multiple, diverse biological targets.[6] Consequently, furanone derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties, making them a fertile ground for the development of novel therapeutics.[1][7] This guide provides a technical exploration of these activities, focusing on the underlying mechanisms of action and the experimental methodologies used to validate them.

Antimicrobial Activity: Beyond Bactericidal Action

The most extensively studied biological activity of furanones is their ability to modulate microbial behavior, particularly through the disruption of cell-to-cell communication. This anti-virulence strategy presents a compelling alternative to traditional antibiotics, as it aims to disarm pathogens rather than kill them, thereby potentially reducing the selective pressure for resistance development.[8][9]

Mechanism of Action: Quorum Sensing Inhibition

Many bacteria coordinate collective behaviors, such as biofilm formation and virulence factor production, through a communication system known as quorum sensing (QS).[10] In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signal molecules.[8] Furanones, which are structural analogs of AHLs, act as potent antagonists to this system.[11]

Caption: Furanone interference with AHL-mediated quorum sensing in Gram-negative bacteria.

The key consequences of QS inhibition are the reduction of biofilm formation and the downregulation of virulence factors.

-

Biofilm Inhibition: Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant protection against antibiotics and host immune responses. By disrupting QS, furanones prevent the initial attachment and maturation of biofilms.[3][8][12]

-

Attenuation of Virulence: Furanones have been shown to significantly reduce the production of QS-controlled virulence factors in P. aeruginosa, including pyocyanin, elastase, and rhamnolipids, and to inhibit swarming motility.[13][14]

-

Synergistic Effects: Importantly, some furanones can enhance the susceptibility of bacteria to conventional antibiotics, offering a promising strategy to rescue the efficacy of existing drugs.[3][12]

Direct Antimicrobial Effects

While renowned for their anti-virulence properties, certain furanone derivatives also exhibit direct bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[10][12][15] This activity is not dependent on QS inhibition. Mechanistic studies suggest that these compounds may act by directly interacting with and inhibiting the function of essential metabolic enzymes, such as enolase and thioredoxin reductase.[15]

| Furanone Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Key Activity | Reference |

| F131 | S. aureus (clinical isolates) | 8–16 | Not specified | Antimicrobial, Anti-biofilm | [3] |

| F131 | C. albicans (clinical isolates) | 32–128 | Not specified | Antifungal, Anti-biofilm | [3] |

| Sulfone 26 | S. aureus | 8 | Not specified | Antimicrobial, Synergistic with Gentamicin | [12] |

| Sulfone 26 | B. subtilis | 8 | Not specified | Antimicrobial | [12] |

| F105 | S. aureus | 8–16 | 32 | Selective against Gram-positives | [15] |

| 2(5H)-Furanone | A. hydrophila | ≥ 1000 | Not specified | Primarily Anti-biofilm/QSI | [8] |

Table 1: Summary of direct antimicrobial and anti-biofilm activities of selected furanone compounds.

Experimental Protocols for Antimicrobial Assessment

This protocol determines the lowest concentration of a compound that prevents visible microbial growth.

Causality: The broth microdilution method is chosen for its efficiency, standardization (following EUCAST/CLSI guidelines), and quantitative output, allowing for direct comparison of compound potency.

-

Preparation of Inoculum: Culture bacteria in a suitable broth (e.g., Mueller-Hinton) to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in a 96-well microtiter plate.

-

Compound Dilution: Prepare a two-fold serial dilution of the furanone compound directly in the 96-well plate. A typical concentration range is 0.5–512 µg/mL.[3]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[3]

This protocol quantifies the ability of a compound to prevent biofilm formation.

Causality: Crystal violet stains the biomass (polysaccharides and cells) of the biofilm, providing a reliable and high-throughput method to quantify the extent of biofilm formation. Comparing the absorbance of treated wells to untreated controls gives a direct measure of inhibition.

-

Experimental Setup: In a 96-well flat-bottom plate, add bacterial culture (adjusted to ~1 x 10⁷ CFU/mL) and various concentrations of the furanone compound.[3]

-

Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) cells and wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Fixation: Add methanol to each well for 15 minutes to fix the biofilms.

-

Staining: Remove methanol and stain the biofilms with 0.1% crystal violet solution for 20 minutes.

-

Solubilization: Wash away excess stain with water and allow the plate to dry. Solubilize the bound stain with 30% acetic acid or absolute ethanol.

-

Quantification: Measure the absorbance of the solubilized stain using a microplate reader at ~570 nm. The reduction in absorbance compared to the untreated control indicates the percentage of biofilm inhibition.

Caption: Experimental workflow for assessing anti-biofilm activity using the crystal violet assay.

Anticancer Activity: Inducing Selective Cell Death

The furanone scaffold is prevalent in numerous molecules exhibiting potent cytotoxicity against various cancer cell lines.[4][16] Their anticancer effects are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of cell proliferation.[6]

Mechanisms of Action

-

Induction of Apoptosis: A key mechanism is the generation of intracellular reactive oxygen species (ROS).[6] This oxidative stress triggers downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the activation of caspases and the execution of the apoptotic program.[17]

-

Cell Cycle Arrest: Furanone derivatives can arrest the cell cycle at critical checkpoints, preventing cancer cells from replicating. For example, some bis-2(5H)-furanone derivatives induce S-phase arrest in glioma cells, while others cause G2/M phase arrest in breast cancer cells, often as a result of DNA damage.[6][18]

-

DNA Interaction: Certain furanones can directly interact with DNA. Compound 4e, for instance, has been shown to bind to DNA, which may be the basis for its ability to induce cell cycle arrest and its cytotoxic effects.[18]

Caption: Primary mechanisms of anticancer activity for furanone compounds.

| Furanone Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Mechanism of Action | Reference |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 | S-phase cell cycle arrest, DNA interaction | [18] |

| Epoxide 7 | MAC16 (Murine Adenocarcinoma) | 0.05 | Cytotoxicity | [19] |

| Aziridine 8 | MAC16 (Murine Adenocarcinoma) | 0.03 | Cytotoxicity | [19] |

| Compound 5 | DLA (Dalton's Lymphoma Ascites) | 62.5 (µg/mL) | Cytotoxicity |

Table 2: Cytotoxic activity of selected furanone derivatives against cancer cell lines.

Experimental Protocols for Anticancer Assessment

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.

Causality: This protocol is a gold standard for initial cytotoxicity screening. The principle rests on the fact that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).[17]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the furanone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the purple formazan crystals.

-

Quantification: Measure the absorbance at ~570 nm with a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[17][19]

Anti-inflammatory Activity

Furanone derivatives have also been recognized for their significant anti-inflammatory properties. This activity is often linked to their antioxidant capacity.

Mechanisms of Action

-

Antioxidant Effects: Furanones can act as potent scavengers of superoxide anions and inhibitors of lipid peroxidation, thereby mitigating cellular damage caused by oxidative stress.[20]

-

Inhibition of Pro-inflammatory Pathways: Mechanistic studies have shown that furanones can suppress the production of pro-inflammatory cytokines like TNF-α. They achieve this by inhibiting key signaling pathways, such as NF-κB and MAPKs, which are central regulators of the inflammatory response.[20] The presence of phenol moieties on the furanone scaffold often enhances this activity.[20]

Challenges and Future Directions

Despite their immense therapeutic promise, the translation of furanone compounds from the bench to the clinic faces several challenges. A primary concern for some derivatives, particularly highly halogenated ones, is their potential toxicity to eukaryotic cells and their limited stability in aqueous environments.[10]

Future research must focus on:

-

Optimizing the Therapeutic Window: Synthesizing new analogs with improved selectivity for microbial or cancer cells over host cells.

-

Improving Pharmacokinetics: Modifying the furanone scaffold to enhance stability, solubility, and bioavailability for in vivo applications.

-

In Vivo Validation: Moving beyond in vitro assays to robust animal models to confirm efficacy and assess safety profiles for specific indications, such as treating biofilm-associated infections or as adjuncts to chemotherapy.[3][9][13]

Conclusion

The furanone core is a remarkably versatile scaffold that has given rise to a vast array of compounds with potent and diverse biological activities. From disarming pathogenic bacteria by inhibiting quorum sensing to selectively inducing apoptosis in cancer cells, furanones continue to be a source of inspiration for drug discovery. Their ability to modulate complex biological systems underscores their potential to address critical unmet medical needs, particularly in the face of rising antimicrobial resistance and the demand for more effective cancer therapies. Continued exploration and refinement of this privileged structure will undoubtedly pave the way for the next generation of innovative therapeutics.

References

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. [Link]

-

2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. National Institutes of Health. [Link]

-

Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. [Link]

-

A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. National Institutes of Health. [Link]

-

Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central. [Link]

-

Chemical structures of the furanone compounds used in the present study. ResearchGate. [Link]

-

Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

-

Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. [Link]

-

Chemical structures of the furanone compounds. ResearchGate. [Link]

-

A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]

-

Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. PubMed. [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]

-

Andrographolide. Wikipedia. [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]

-

Furanones. PubMed. [Link]

-

Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. MDPI. [Link]

-

Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. PubMed. [Link]

-

Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. PubMed. [Link]

-

Synthesis of New Furanone Derivatives with Potent Anticancer Activity. ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus. Frontiers. [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. [Link]

-

In vitro and in vivo toxicity of selected furanones. ResearchGate. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Antibacterial effects and genotoxicity of new derivatives of furanones. ResearchGate. [Link]

-

Synthesis and cytotoxicity studies of some furanone derivatives. TSI Journals. [Link]

-

Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. ACS Publications. [Link]

-

Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Journal of Biosciences and Medicines. [Link]

-

Assessment of antimicrobial activity. Protocols.io. [Link]

-

Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens. ResearchGate. [Link]

-

Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. Taylor & Francis Online. [Link]

Sources

- 1. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijabbr.com [ijabbr.com]

- 8. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity [mdpi.com]

- 13. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-2(5H)-furanone CAS number and molecular weight

An In-Depth Technical Guide to 5-Methyl-2(5H)-furanone: Synthesis, Properties, and Applications

Abstract

5-Methyl-2(5H)-furanone, also widely known by its synonym β-Angelica lactone, is a versatile five-membered lactone with significant applications in synthetic organic chemistry and flavor industries. As a member of the butenolide family, its reactive scaffold serves as a valuable building block for complex natural products and pharmacologically active molecules. Furthermore, the broader class of 2(5H)-furanones is the subject of intense research for its ability to modulate bacterial communication, presenting a promising avenue for the development of novel anti-virulence and anti-biofilm agents. This guide provides a comprehensive overview of 5-Methyl-2(5H)-furanone, detailing its chemical and physical properties, spectroscopic signature, representative synthetic protocols, key applications, and biological significance, with a focus on insights relevant to researchers in chemistry and drug development.

Chemical Identity and Physicochemical Properties

5-Methyl-2(5H)-furanone is a chiral lactone, existing as a racemic mixture or in its enantiopure forms. It is structurally characterized by a furanone ring with a methyl group at the C5 position.

Key Identifiers:

-

Chemical Name: 5-Methyl-2(5H)-furanone

-

Synonyms: β-Angelica lactone, 4-Hydroxy-2-pentenoic acid γ-lactone

-

CAS Number: 591-11-7[1]

-

Molecular Formula: C₅H₆O₂[1]

-

Molecular Weight: 98.10 g/mol [1]

-

Structure (SMILES): CC1C=CC(=O)O1

Physicochemical Data

The physical and chemical properties of 5-Methyl-2(5H)-furanone are summarized in the table below, providing essential data for its handling, purification, and use in reactions.

| Property | Value | Source(s) |

| Physical State | Liquid | [2] |

| Boiling Point | 209 °C | ECHEMI |

| Melting Point | < -17 °C | ECHEMI |

| Density | 1.081 g/cm³ (at 20.44 °C) | ECHEMI |

| Water Solubility | 50 mg/mL (at 15 °C) | BOC Sciences |

| Flash Point | 78.9 °C (174 °F) | The Good Scents Company |

| Refractive Index | 1.459 | ECHEMI |

Synthesis and Manufacturing

The synthesis of 2(5H)-furanones can be achieved from several renewable starting materials, including levulinic acid and furfural.[3][4] Levulinic acid, a top-tier platform chemical derived from the acid-catalyzed degradation of C6 sugars, is a particularly attractive precursor.[3] The general strategy involves the formation of a γ-hydroxy acid or its equivalent, followed by cyclization and dehydration to yield the unsaturated lactone ring.

Representative Synthesis Workflow

This diagram illustrates a conceptual workflow for the synthesis of 5-Methyl-2(5H)-furanone starting from the biomass-derived platform chemical, levulinic acid.

Caption: Conceptual workflow for the synthesis of 5-Methyl-2(5H)-furanone.

Experimental Protocol: Synthesis from Levulinic Acid (Representative)

This protocol describes a two-step process involving the reduction of levulinic acid to 4-hydroxypentanoic acid, followed by acid-catalyzed cyclization and dehydration.

Step 1: Reduction of Levulinic Acid to 4-Hydroxypentanoic Acid

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve levulinic acid (0.1 mol) in 150 mL of water.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (0.15 mol) portion-wise to the stirred solution, maintaining the temperature below 20 °C. Causality: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Quenching: Carefully acidify the reaction mixture to pH 2 with 2M hydrochloric acid (HCl) to neutralize excess borohydride and hydrolyze borate esters.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The resulting solution contains the intermediate, 4-hydroxypentanoic acid, and is used directly in the next step.

Step 2: Acid-Catalyzed Cyclization and Dehydration

-

Setup: To the ethyl acetate solution from Step 1, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.005 mol).

-

Dehydration: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Causality: The Dean-Stark trap removes water as it is formed, driving the equilibrium towards the dehydrated lactone product.

-

Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 5-Methyl-2(5H)-furanone.

Spectroscopic Analysis

Characterization and purity assessment of 5-Methyl-2(5H)-furanone are typically performed using a combination of mass spectrometry, NMR, and IR spectroscopy.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is a key tool for confirming the molecular weight. The NIST database provides a reference mass spectrum for this compound.[1]

-

Molecular Ion (M⁺): m/z = 98

-

Key Fragments: Characteristic fragments arise from the loss of a methyl group (m/z = 83) and cleavage of the lactone ring.

-

-

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 7.4 ppm (dd, 1H): Proton at C3, coupled to C2 and C5 protons.

-

δ ~ 6.1 ppm (dd, 1H): Proton at C2, coupled to C3 and C5 protons.

-

δ ~ 5.1 ppm (m, 1H): Proton at C5, coupled to the methyl protons and the olefinic protons.

-

δ ~ 1.5 ppm (d, 3H): Methyl protons at C5, coupled to the C5 proton.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 172 ppm: Carbonyl carbon (C4).

-

δ ~ 155 ppm: Olefinic carbon (C2).

-

δ ~ 122 ppm: Olefinic carbon (C3).

-

δ ~ 80 ppm: Chiral carbon (C5).

-

δ ~ 20 ppm: Methyl carbon.

-

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorptions of the α,β-unsaturated lactone.

-

~1750-1780 cm⁻¹ (strong): C=O stretch of the α,β-unsaturated γ-lactone.

-

~1640 cm⁻¹ (medium): C=C stretch of the olefinic bond.

-

~3000-2850 cm⁻¹: C-H stretching from the methyl and methine groups.

-

Applications in Research and Drug Development

The 5-Methyl-2(5H)-furanone core is a privileged structure in chemical synthesis and medicinal chemistry.

Synthetic Building Block

It serves as a versatile C5 synthon for the construction of more complex molecules. Its conjugated system and chiral center make it an ideal starting material for stereoselective addition reactions, allowing for the introduction of new functional groups with high levels of control. This has been exploited in the synthesis of various natural products and their analogs.

Biological Activity and Anti-Biofilm Research

The furanone scaffold is of significant interest to drug development professionals due to its role in disrupting bacterial communication, a process known as quorum sensing (QS) .[5] Many pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus, use QS to coordinate virulence factor production and biofilm formation.[5][6]

Mechanism of Action: Quorum Sensing Inhibition

-

Signaling Molecules: Gram-negative bacteria often use N-acyl homoserine lactones (AHLs) as signaling molecules. These molecules bind to transcriptional regulators (e.g., LasR in P. aeruginosa), activating genes responsible for virulence.

-

Furanone Interference: Halogenated furanones, structurally similar to AHLs, are known to competitively bind to these regulators, preventing the binding of the native AHL signal.[7] This blocks the downstream signaling cascade.

-

Outcome: By inhibiting QS, furanones can prevent the formation of biofilms, reduce the production of toxins and other virulence factors, and potentially increase the susceptibility of bacteria to conventional antibiotics.[6][8]

While many studies focus on halogenated furanones, the core 2(5H)-furanone structure is the key pharmacophore.[9] This makes 5-Methyl-2(5H)-furanone and its derivatives valuable tools for developing novel anti-virulence therapies that do not directly kill bacteria but instead disarm them, potentially reducing the selective pressure for antibiotic resistance.

Caption: Mechanism of quorum sensing inhibition by furanone compounds.

Safety and Handling

Proper safety precautions are essential when handling 5-Methyl-2(5H)-furanone and related compounds. Information is derived from safety data sheets for the parent compound, 2(5H)-furanone.[10][11]

-

Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tight-sealing safety goggles or a face shield.[10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

-

-

Handling:

-

Storage:

-

Fire Fighting:

-

Use water spray, dry chemical, foam, or carbon dioxide as extinguishing media.[11]

-

When heated to decomposition, it may emit acrid smoke and irritating fumes.

-

Conclusion

5-Methyl-2(5H)-furanone is a fundamentally important chemical entity with a dual identity as both a practical synthetic intermediate and a lead structure for investigating novel therapeutic strategies. Its straightforward, biomass-derivable synthesis provides a sustainable foundation for its use. For researchers in drug development, the true potential of the furanone scaffold lies in its demonstrated ability to disrupt bacterial quorum sensing. This anti-virulence approach offers a compelling alternative to traditional bactericidal or bacteriostatic mechanisms, paving the way for therapies that can mitigate pathogenicity and combat the growing challenge of antibiotic resistance. Continued exploration of this and related furanone derivatives is warranted to fully unlock their therapeutic potential.

References

-

National Institute of Standards and Technology (NIST). 2(5H)-Furanone, 5-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

Kalia, V. C., et al. (2020). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. Antibiotics, 9(12), 869. Available from: [Link]

-

Kim, J. H., et al. (2021). Quorum-Sensing inhibition by furanone compounds and therapeutic effects on Pseudomonas aeruginosa keratitis rabbit model. BMC Ophthalmology, 21(1), 1-9. Available from: [Link]

-

Kayumov, A. R., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology, 8, 2269. Available from: [Link]

-

Pérez-Pérez, F., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Biomedicines, 10(3), 633. Available from: [Link]

-

Amarasekara, A. S., & Okorie, N. C. (2018). Development of Sustainable Catalytic Pathways for Furan Derivatives. Catalysts, 8(12), 623. Available from: [Link]

-

Fleitas, M. C., et al. (2020). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Journal of Medical Microbiology, 69(2), 195-206. Available from: [Link]

-

Sultan, I. S., et al. (2021). Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. International Journal of Molecular Sciences, 22(21), 11532. Available from: [Link]

-

Pileidis, F. D., & Titirici, M. M. (2016). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. ChemSusChem, 9(6), 562-582. Available from: [Link]

-

Synerzine. (2018). Safety Data Sheet: 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. Available from: [Link]

-

O'Loughlin, C. M., et al. (2016). Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. Future Medicinal Chemistry, 8(11), 1225-1238. Available from: [Link]

-

Meruane-Anich, J., et al. (2024). Sustainable synthesis and extraction of 5-methyl-N-phenyl-2-pyrrolidone produced via reductive amination of levulinic acid. Separation and Purification Technology, 338, 126531. Available from: [Link]

-

Hume, E. B. H., et al. (2004). Furanones as potential anti-bacterial coatings on biomaterials. Biomaterials, 25(22), 5023-5030. Available from: [Link]

-

PubChem. (n.d.). 2(5H)-Furanone. National Center for Biotechnology Information. Available from: [Link]

-

D'Auria, M. (2018). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Side Chain at C-5. Molecules, 23(11), 2772. Available from: [Link]

-

Kumar, A., et al. (2023). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts, 13(1), 159. Available from: [Link]

-

Trizna, E. Y., et al. (2021). Chemical structures of the furanone compounds used in the present study. ResearchGate. Available from: [Link]

-

Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148(1), 87-102. Available from: [Link]

-

PrecisionFDA. (n.d.). (5S)-5-METHYL-2(5H)-FURANONE. Available from: [Link]

Sources

- 1. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to 5-Methyl-2(5H)-furanone (β-Angelica Lactone) and Its Isomers

This guide provides an in-depth exploration of 5-Methyl-2(5H)-furanone, a versatile five-membered lactone. As a key bio-derived platform chemical, its study is crucial for researchers in organic synthesis, materials science, and drug development. We will delve into its nomenclature, isomeric forms, synthesis, analysis, and significant biological activities, offering field-proven insights for practical application.

The Isomeric Landscape: Nomenclature and Structure

5-Methyl-2(5H)-furanone is most commonly known in the literature as β-angelica lactone.[1][2] It belongs to a class of compounds called butenolides and is a tautomer of the closely related α-angelica lactone.[1][3][4] The distinction between these isomers is critical for understanding their reactivity and stability.

-

β-Angelica Lactone (CAS 591-11-7): The systematic IUPAC name is 5-methylfuran-2(5H)-one.[5] In this isomer, the carbon-carbon double bond is conjugated with the carbonyl group of the lactone ring (an α,β-unsaturated lactone). This conjugation imparts greater thermodynamic stability compared to its α-isomer.[6]

-

α-Angelica Lactone (CAS 591-12-8): The systematic IUPAC name is 5-methyl-2(3H)-furanone.[3][7] Here, the double bond is in the β,γ-position relative to the carbonyl group, making it less stable.[6][8] It readily isomerizes to the β-form, particularly under basic or acidic conditions.[6][9]

Other synonyms for β-angelica lactone include 4-hydroxy-2-pentenoic acid γ-lactone, γ-methyl-α,β-crotonolactone, and 2-penten-4-olide.[10][11]

Caption: Isomeric forms of Angelica Lactone.

Physicochemical Properties

The distinct structural arrangements of α- and β-angelica lactone lead to different physical properties, which are crucial for their separation, handling, and application. The β-isomer's higher boiling point is consistent with its greater stability and polarity arising from the conjugated system.

| Property | β-Angelica Lactone | α-Angelica Lactone |

| CAS Number | 591-11-7[12] | 591-12-8[3] |

| Molecular Formula | C₅H₆O₂[12] | C₅H₆O₂[3] |

| Molecular Weight | 98.10 g/mol [1][12] | 98.10 g/mol [3] |

| Appearance | Liquid[6] | Liquid or volatile needles[3][6] |

| Boiling Point | 208-210 °C @ 760 mmHg[6][12] | 55-56 °C @ 13 mmHg[3] |

| Melting Point | -17 °C[12] | 18 °C[6] |

| Solubility | Soluble in alcohol; sparingly soluble in water.[6][12] | 1 g dissolves in 20 mL water at 15°C.[6] |

| Density | ~1.076-1.081 g/cm³ @ 20°C[6][13] | ~1.084-1.092 g/cm³ @ 20°C[6][14] |

Synthesis and Mechanistic Considerations

A prevalent and sustainable route to angelica lactones begins with levulinic acid, a platform chemical readily derived from the acid-catalyzed dehydration of C6 sugars from biomass.[15] The synthesis is a two-step process involving intramolecular cyclization followed by isomerization.

The initial step is an acid-catalyzed dehydration of levulinic acid, which yields the kinetically favored, less stable α-angelica lactone.[15][16] To obtain the desired β-isomer, the α-lactone is subsequently isomerized. This isomerization is an equilibrium-driven process, often catalyzed by a base such as triethylamine, which shifts the double bond into conjugation with the carbonyl, yielding the more thermodynamically stable β-angelica lactone.[6][9][17] Distillation of the equilibrium mixture can be used to isolate a product enriched in the β-isomer.[9]

Caption: General synthetic workflow for β-Angelica Lactone.

Experimental Protocol: Synthesis from Levulinic Acid

This protocol describes a representative lab-scale synthesis of a β-angelica lactone-enriched mixture from α-angelica lactone, which is presumed to be previously synthesized from levulinic acid.

Materials:

-

α-Angelica lactone (98%)

-

Triethylamine (≥99%)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Two-neck round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: Equip a dry 250 mL two-neck flask with a condenser and a magnetic stirrer. Purge the system with argon or nitrogen.

-

Isomerization: Add α-angelica lactone (e.g., 120 g, 1.2 mol) to the flask. Add triethylamine (5 mol-%, approx. 8.5 mL) as the isomerization catalyst.[17]

-

Heating: Heat the reaction mixture under reflux for 4-6 hours. The progress of the isomerization can be monitored by taking small aliquots and analyzing them via GC-MS or ¹H NMR to observe the ratio of α- to β-isomers.

-

Workup: After cooling to room temperature, dilute the reaction mixture with 150 mL of diethyl ether. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 2 x 100 mL of water and 1 x 100 mL of saturated sodium bicarbonate solution to remove the catalyst and any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product is an equilibrium mixture of angelica lactones. A fractional distillation under reduced pressure can be performed to obtain a mixture highly enriched in the more stable, higher-boiling β-angelica lactone (typically around 90%).[9][17]

Analytical Methodologies

Accurate identification and quantification of 5-Methyl-2(5H)-furanone and its isomers are essential for quality control and research. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

-

GC-MS: This is a powerful technique for separating and identifying volatile compounds like angelica lactones.[18] The mass spectrum provides a unique fingerprint for structural confirmation. However, the thermal instability of some furanone derivatives can be a concern, potentially leading to degradation in the hot injector port.[18][19]

-

HPLC: HPLC is a suitable alternative that avoids high temperatures, making it ideal for analyzing thermally sensitive compounds.[18] A reverse-phase C18 column with a water/methanol or water/acetonitrile mobile phase and UV detection (around 220-280 nm) is typically effective.[20]

Protocol: Purity Analysis by HPLC-UV

Objective: To determine the purity and isomeric ratio of a synthesized angelica lactone sample.

Materials & Equipment:

-

HPLC system with UV detector

-

Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

HPLC-grade acetonitrile and water

-

Synthesized angelica lactone sample

-

Analytical standards for α- and β-angelica lactone (if available)

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized lactone mixture by dissolving ~10 mg in 10 mL of acetonitrile. From this, prepare a working solution of ~10 µg/mL by further dilution.

-

Mobile Phase: Prepare an isocratic mobile phase of 40:60 (v/v) acetonitrile:water. Degas the mobile phase before use.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 220 nm

-

-

Analysis: Inject the prepared sample. The more polar α-isomer will typically elute earlier than the less polar, conjugated β-isomer.

-

Quantification: Integrate the peak areas for each isomer. The percentage purity and the α:β isomeric ratio can be calculated based on the relative peak areas, assuming similar response factors. For absolute quantification, a calibration curve using certified reference standards is required.

Biological Activity and Therapeutic Potential

The furanone scaffold is a privileged structure in medicinal chemistry, and angelica lactones are no exception. Their most significant and widely studied biological activity is the inhibition of bacterial quorum sensing (QS).[21]

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, such as biofilm formation, swarming motility, and the production of virulence factors.[21][22] Many pathogenic bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, rely on QS systems mediated by N-acyl homoserine lactone (AHL) signal molecules to cause infections.[23]

Furanone compounds, particularly halogenated derivatives, have been shown to act as potent inhibitors of these QS systems.[23][24][25] They are thought to function as antagonists of the AHL receptor proteins (e.g., LasR in P. aeruginosa), preventing the binding of the natural signal molecule and thereby repressing the expression of virulence genes.[23][25] By disrupting communication rather than killing the bacteria directly, these compounds represent a promising anti-virulence strategy that may exert less selective pressure for the development of resistance compared to traditional antibiotics.[24]

Sources

- 1. 4-Hydroxy-2-pentenoic acid gamma-lactone | C5H6O2 | CID 11558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. alpha-Angelica lactone | C5H6O2 | CID 11559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 6. Angelica Lactone [drugfuture.com]

- 7. scbt.com [scbt.com]

- 8. 2(3H)-Furanone, 5-methyl- [webbook.nist.gov]

- 9. Scalable synthesis and polymerisation of a β-angelica lactone derived monomer - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 11. 2(5H)-Furanone, 5-methyl- [webbook.nist.gov]

- 12. beta-angelica lactone, 591-11-7 [thegoodscentscompany.com]

- 13. echemi.com [echemi.com]

- 14. alpha-Angelica lactone | 591-12-8 [chemicalbook.com]

- 15. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. microbiologyresearch.org [microbiologyresearch.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Substituted Furanones: Core Methodologies and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a focal point in medicinal chemistry and drug discovery.[3][4] This guide provides an in-depth exploration of the core synthetic strategies for constructing substituted furanones, with a focus on the underlying mechanisms, experimental rationale, and practical applications.

Cyclization Strategies: Building the Furanone Core